molecular formula C16H12F3NO B13695781 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole

1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole

Cat. No.: B13695781
M. Wt: 291.27 g/mol
InChI Key: LOPJTKAJBLALDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole is a synthetic organic compound with the molecular formula C16H12F3NO and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indole structure. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, potentially leading to the modulation of protein function. The indole structure allows for interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole can be compared with other indole derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:

The uniqueness of this compound lies in the combination of the indole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

1-methyl-2-[4-(trifluoromethoxy)phenyl]indole

InChI

InChI=1S/C16H12F3NO/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)21-16(17,18)19/h2-10H,1H3

InChI Key

LOPJTKAJBLALDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.